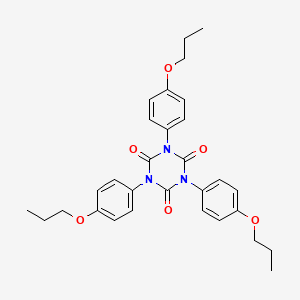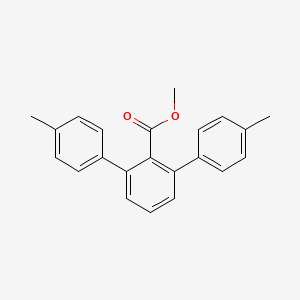
6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family. Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring. This particular compound is characterized by the presence of hydroxy, methyl, and dinitroso functional groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one typically involves the nitration of 6-Hydroxy-4-methyl-2H-1-benzopyran-2-one. The nitration process introduces nitroso groups at the 5 and 7 positions of the benzopyran ring. This reaction is usually carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitroso groups can be reduced to amino groups.
Substitution: The compound can undergo electrophilic substitution reactions at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one.
Reduction: Formation of 6-hydroxy-4-methyl-5,7-diamino-2H-1-benzopyran-2-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitroso groups can participate in redox reactions. These interactions can affect cellular pathways and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-4-methyl-2H-1-benzopyran-2-one: Lacks the nitroso groups, resulting in different chemical and biological properties.
6,7-Dimethoxy-4-methyl-2H-1-benzopyran-2-one: Contains methoxy groups instead of nitroso groups, leading to variations in reactivity and applications.
7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one:
Uniqueness
6-Hydroxy-4-methyl-5,7-dinitroso-2H-1-benzopyran-2-one is unique due to the presence of both hydroxy and dinitroso groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzopyran derivatives, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
182954-16-1 |
|---|---|
Molekularformel |
C10H6N2O5 |
Molekulargewicht |
234.16 g/mol |
IUPAC-Name |
6-hydroxy-4-methyl-5,7-dinitrosochromen-2-one |
InChI |
InChI=1S/C10H6N2O5/c1-4-2-7(13)17-6-3-5(11-15)10(14)9(12-16)8(4)6/h2-3,14H,1H3 |
InChI-Schlüssel |
AAWBWKPUUGIZLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C(=C(C(=C2)N=O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


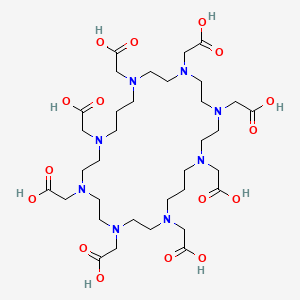
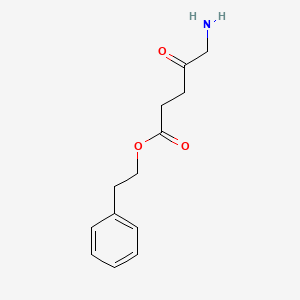
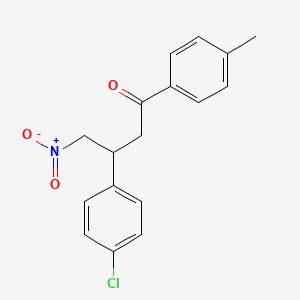
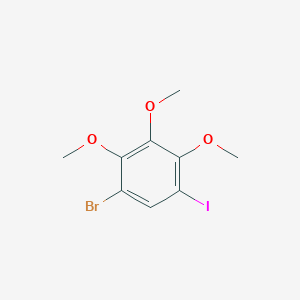
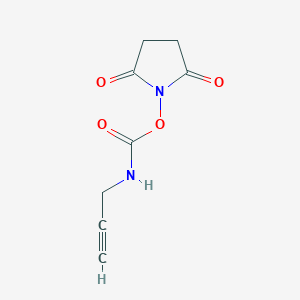
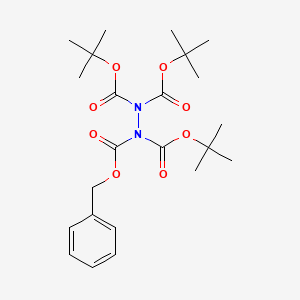
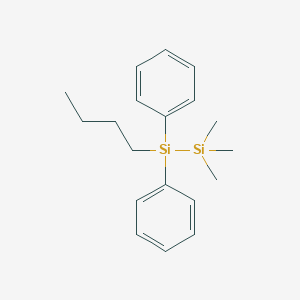
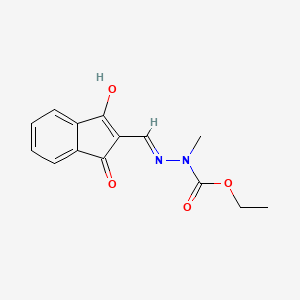
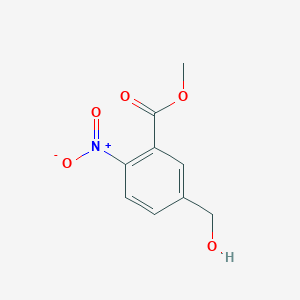
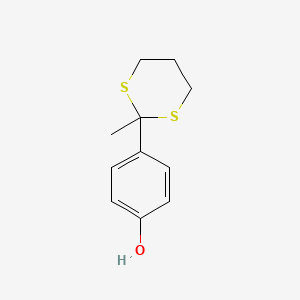
![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)
